molecular formula C25H22ClP B094815 Benzyltriphenylphosphonium chloride CAS No. 1100-88-5

Benzyltriphenylphosphonium chloride

Cat. No.: B094815
CAS No.: 1100-88-5
M. Wt: 388.9 g/mol
InChI Key: USFRYJRPHFMVBZ-UHFFFAOYSA-M
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Description

Benzyltriphenylphosphonium chloride is an organic phosphonium salt with the chemical formula C25H22ClP. It is a white to off-white crystalline powder that is highly soluble in water and polar solvents. This compound is primarily used in organic synthesis as a Wittig reagent and as a phase-transfer catalyst in various chemical reactions .

Mechanism of Action

Target of Action

Benzyltriphenylphosphonium chloride (BTPPC) is primarily used as a reactant in organic synthesis . It is involved in the Wittig reaction, a method used for the synthesis of alkenes . The primary target of BTPPC in this reaction is the carbonyl group of aldehydes and ketones .

Mode of Action

In the Wittig reaction, BTPPC acts as a nucleophile, adding to the carbon of the carbonyl group because there is a partial positive charge on that carbon . The reaction involves the formation of a phosphonium ion, followed by deprotonation to form the ylide (Wittig reagent). The ylide then adds to the carbonyl carbon, forming a four-membered ring, an oxaphosphetane. This ring fragments to form triphenylphosphine oxide and the alkene .

Biochemical Pathways

The Wittig reaction involving BTPPC affects the biochemical pathway of alkene synthesis . The reaction results in the formation of a carbon-carbon double bond, which is a key structural element in many organic compounds.

Pharmacokinetics

It’s important to note that btppc is soluble in organic solvents and has a high melting point , which may influence its behavior in a biological context.

Result of Action

The primary result of BTPPC’s action in the Wittig reaction is the formation of alkenes . This reaction is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Action Environment

The efficacy and stability of BTPPC in the Wittig reaction can be influenced by various environmental factors. For instance, the reaction is typically carried out in an organic solvent and may require heat . Additionally, BTPPC is sensitive to air and water, so it should be stored in a dry, well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with benzyl chloride. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenylphosphonium chloride undergoes various chemical reactions, including:

    Wittig Reactions: It reacts with carbonyl compounds to form alkenes.

    Substitution Reactions: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Wittig Reactions: Typically involve the use of strong bases such as sodium hydride or n-butyllithium in anhydrous conditions.

    Substitution Reactions: Often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Scientific Research Applications

Benzyltriphenylphosphonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Benzyltriphenylphosphonium bromide
  • Triphenylmethylphosphonium chloride

Comparison: Benzyltriphenylphosphonium chloride is unique due to its high solubility in water and polar solvents, making it highly effective as a phase-transfer catalyst. Its stability and ease of handling also make it preferable in various synthetic applications compared to its analogs .

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;chloride
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InChI

InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
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InChI Key

USFRYJRPHFMVBZ-UHFFFAOYSA-M
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Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
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Molecular Formula

C25H22ClP
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DSSTOX Substance ID

DTXSID6051566
Record name Benzyltriphenylphosphonium chloride
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Molecular Weight

388.9 g/mol
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Physical Description

Dry Powder, White powder; [MSDSonline]
Record name Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1)
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Record name Benzyltriphenylphosphonium chloride
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CAS No.

1100-88-5
Record name Benzyltriphenylphosphonium chloride
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Record name Phosphonium, triphenyl(phenylmethyl)-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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